molecular formula C10H7N3S B1626172 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole CAS No. 96911-73-8

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole

Cat. No.: B1626172
CAS No.: 96911-73-8
M. Wt: 201.25 g/mol
InChI Key: WZOAEQMKLXICPO-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that features a fused bicyclic structure combining an imidazole ring and a thiazole ring, with a pyridine substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the imidazo[2,1-b]thiazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo[2,1-b]thiazole derivatives .

Scientific Research Applications

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-11-8(3-1)9-7-13-5-6-14-10(13)12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOAEQMKLXICPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN3C=CSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540785
Record name 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96911-73-8
Record name 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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